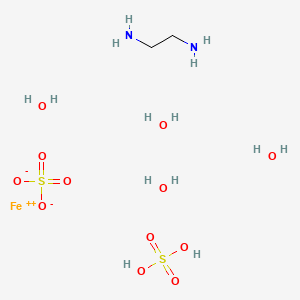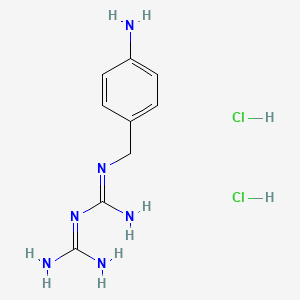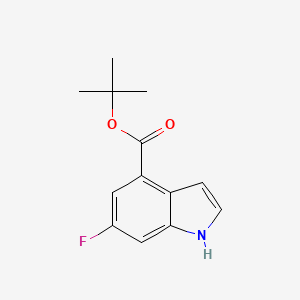
tert-Butyl 6-fluoro-1H-indole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 6-fluoro-1H-indole-4-carboxylate: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals. This compound is characterized by the presence of a tert-butyl ester group at the 4-position and a fluorine atom at the 6-position of the indole ring. The unique structure of this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 6-fluoro-1H-indole-4-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 6-fluoroindole.
Esterification: The 6-fluoroindole undergoes esterification with tert-butyl chloroformate in the presence of a base such as triethylamine. This reaction forms the tert-butyl ester at the 4-position of the indole ring.
Purification: The crude product is purified using column chromatography to obtain the desired this compound in high yield and purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Industrial methods may also include continuous flow synthesis and automated purification techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 6-fluoro-1H-indole-4-carboxylate can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced derivatives of the compound.
Substitution: The fluorine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for substitution include sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as alcohols or amines.
Substitution: Substituted indole derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: tert-Butyl 6-fluoro-1H-indole-4-carboxylate is used as an intermediate in the synthesis of complex organic molecules
Biology: In biological research, this compound is used to study the effects of fluorine substitution on indole derivatives. It serves as a model compound to investigate the biological activity and binding affinity of fluorinated indoles.
Medicine: this compound is explored for its potential therapeutic applications. Fluorinated indoles have shown promise in the development of anti-cancer, anti-inflammatory, and antimicrobial agents.
Industry: In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its unique properties make it a valuable building block for the synthesis of high-performance materials.
Wirkmechanismus
The mechanism of action of tert-butyl 6-fluoro-1H-indole-4-carboxylate involves its interaction with specific molecular targets and pathways. The fluorine atom at the 6-position enhances the compound’s binding affinity to target proteins and enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The tert-butyl ester group also contributes to the compound’s stability and lipophilicity, facilitating its cellular uptake and distribution.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-formyl-1H-indole-1-carboxylate: Similar in structure but with a formyl group at the 4-position instead of a fluorine atom.
tert-Butyl 1-indolecarboxylate: Lacks the fluorine substitution and has a tert-butyl ester group at the 1-position.
tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate: Contains additional functional groups and is used as a precursor to biologically active natural products.
Uniqueness: tert-Butyl 6-fluoro-1H-indole-4-carboxylate is unique due to the presence of both a fluorine atom and a tert-butyl ester group on the indole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C13H14FNO2 |
|---|---|
Molekulargewicht |
235.25 g/mol |
IUPAC-Name |
tert-butyl 6-fluoro-1H-indole-4-carboxylate |
InChI |
InChI=1S/C13H14FNO2/c1-13(2,3)17-12(16)10-6-8(14)7-11-9(10)4-5-15-11/h4-7,15H,1-3H3 |
InChI-Schlüssel |
ZOHOXIOQSYYFNE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C2C=CNC2=CC(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



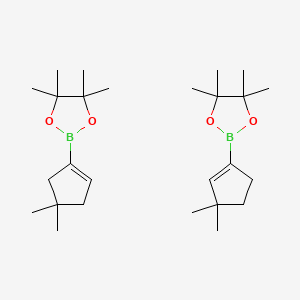

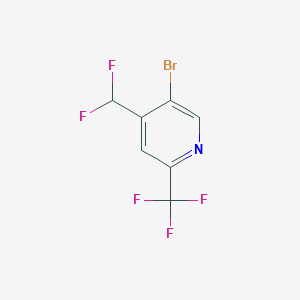
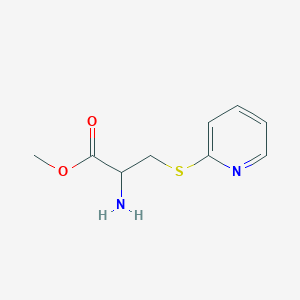
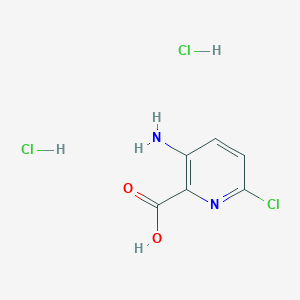
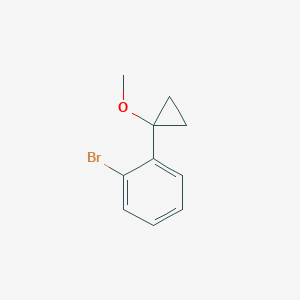
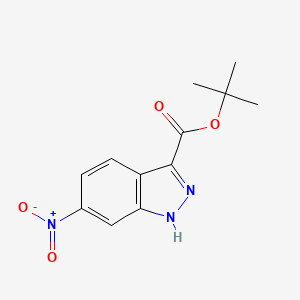
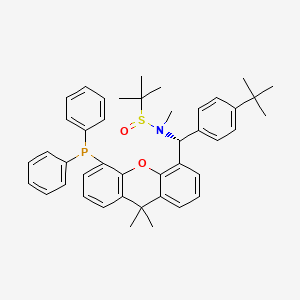
![tert-Butyl 5H-pyrrolo[2,3-b]pyrazine-5-carboxylate](/img/structure/B13658997.png)
